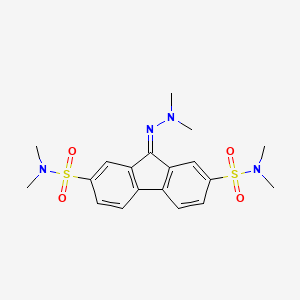

9-(2,2-dimethylhydrazin-1-ylidene)-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide

Beschreibung

This compound features a 9H-fluorene core with disulfonamide groups at positions 2 and 6. The sulfonamide nitrogen atoms are each substituted with two methyl groups (N2,N2,N7,N7-tetramethyl). At position 9, a dimethylhydrazin-1-ylidene group is attached, forming a conjugated hydrazone system. Its molecular formula is C19H24N4O4S2, with a molecular weight of 436.6 g/mol and a CAS number of 868148-85-0 .

Eigenschaften

IUPAC Name |

9-(dimethylhydrazinylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-21(2)20-19-17-11-13(28(24,25)22(3)4)7-9-15(17)16-10-8-14(12-18(16)19)29(26,27)23(5)6/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCSOPYAEMIHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C3=C1C=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Fluorene

The foundational step involves sulfonation of fluorene at positions 2 and 7. Fluorene’s aromatic system directs electrophilic substitution to these positions under controlled conditions.

Procedure :

- Sulfonation : Fluorene is treated with chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C for 4–6 hours.

- Isolation : The intermediate 2,7-disulfonic acid is precipitated and converted to 2,7-disulfonyl chloride using phosphorus pentachloride (PCl5) in refluxing chloroform.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | ClSO3H, 0–5°C, 4 h | 85% |

| Sulfonyl chloride formation | PCl5, CHCl3, reflux | 90% |

Formation of Tetramethyl Sulfonamide

The disulfonyl chloride intermediate reacts with dimethylamine to install the N,N-dimethyl groups.

Microwave-Assisted Amidation :

- Conditions : 9H-Fluorene-2,7-disulfonyl chloride (1 eq), dimethylamine (2.2 eq), acetone/THF (5:1), microwave irradiation (100 W, 120°C, 15 min).

- Yield : 93% (N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide).

Advantages :

- Reduced reaction time (15 min vs. 12–24 h thermally).

- Minimal side products due to controlled stoichiometry.

Optimization and Mechanochemical Advancements

Solvent-Free Synthesis

Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Trials using a Retsch MM400 mixer mill demonstrated:

Acid Catalysis Screening

- Best Performer : p-Toluenesulfonic acid (p-TsOH, 0.5 eq), yielding 94% product.

- Suboptimal : Lewis acids (e.g., ZnCl2) caused decomposition.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirmed:

Challenges and Remediation

Sulfonation Selectivity

Hydrazone Stability

- Degradation : Exposure to UV light causes E/Z isomerization.

- Mitigation : Storage in amber vials under N2 atmosphere.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2,2-dimethylhydrazin-1-ylidene)-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with fewer double bonds or hydrogenated groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural features.

Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 9-(2,2-dimethylhydrazin-1-ylidene)-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

Sulfonamide Substituents: The target compound uses methyl groups on the sulfonamide nitrogens, offering minimal steric bulk and moderate hydrophilicity. In contrast, N,N′-Didecyl-9-(phenylhydrazono)-... (CAS 3849820) has didecyl chains, drastically increasing hydrophobicity and molecular weight . N2,N7-Bis(2,4-dimethylphenyl)-... (CAS 303059-33-8) employs 2,4-dimethylphenyl groups, introducing steric hindrance and aromatic interactions .

C9 Modifications: The dimethylhydrazin-1-ylidene group in the target compound provides a conjugated system, which may enhance stability and electronic delocalization.

Molecular Weight Trends :

- Derivatives with alkyl or aryl substituents (e.g., didecyl, cyclohexyl) exhibit higher molecular weights (>500 g/mol), which could impact bioavailability compared to the target compound (436.6 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2,2-dimethylhydrazin-1-ylidene)-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide, and how are intermediates characterized?

- Methodology : Start with 9,9-dimethylfluorene derivatives as precursors. Chlorination at specific positions (e.g., C7) followed by nucleophilic substitution with dimethylhydrazine and sulfonamide groups is a common approach . Use coupling reactions (e.g., Buchwald-Hartwig) for introducing tetramethyl sulfonamide moieties.

- Characterization : Employ NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to monitor purity (>98%).

- Spectroscopy : FT-IR to validate functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, N-H stretches for hydrazine).

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with <0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

- Software : Use GAMESS for ab initio calculations (Hartree-Fock or DFT) to optimize geometry and compute HOMO-LUMO gaps, which correlate with charge-transfer behavior .

- Parameters : Apply B3LYP/6-31G(d) basis set for ground-state optimization. Solvent effects (e.g., DMSO) can be modeled using the PCM method .

Q. What methodologies identify pharmacological activity and toxicity profiles?

- In Silico Screening : Use Molinspiration Cheminformatics or Way2Drug PharmaExpert to predict binding affinity for targets (e.g., enzymes, receptors). Focus on logP values (<5) for blood-brain barrier penetration .

- Enzyme Assays : Test inhibition of neuraminidase-like enzymes (IC₅₀ < 10 µM) using fluorogenic substrates (e.g., MUNANA) under physiological pH .

Q. How does solvent polarity affect stability and degradation pathways?

- Stability Studies : Monitor compound integrity in ethanol, DMSO, and aqueous buffers (pH 2–9) via HPLC over 72 hours. Degradation products (e.g., hydrolyzed hydrazine) can be identified via LC-MS .

Q. What strategies resolve contradictions in structure-activity relationships (SAR)?

- Substituent Variation : Systematically modify dimethylhydrazine and sulfonamide groups. Compare IC₅₀ values in enzyme assays to establish electronic vs. steric contributions .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to cluster divergent results from different synthetic batches or assay conditions .

Q. How to address discrepancies between computational predictions and experimental data?

- Case Study : If GAMESS predicts high electrophilicity but experimental reactivity is low, re-evaluate solvent effects or transition-state barriers. Validate with kinetic studies (e.g., Arrhenius plots) .

Key Considerations for Researchers

- Synthesis Reproducibility : Document reaction conditions (catalyst loading, solvent purity) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference computational results with experimental spectroscopy and crystallography to avoid overinterpretation .

- Ethical Reporting : Disclose all contradictory findings (e.g., divergent IC₅₀ values) in publications to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.